molecular formula C23H19N5O3 B2575520 3-(3,4-dimethoxyphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893939-34-9

3-(3,4-dimethoxyphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Katalognummer: B2575520
CAS-Nummer: 893939-34-9
Molekulargewicht: 413.437
InChI-Schlüssel: PURGYQZWYIPJHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-dimethoxyphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It acts by covalently binding to the cysteine-481 residue in the BTK active site , leading to prolonged suppression of B-cell receptor (BCR) signaling pathways. This mechanism is critical for the survival, activation, and proliferation of B-cells. Consequently, this compound is a valuable pharmacological tool for investigating the role of BTK in a wide range of disease contexts. Its primary research applications include the study of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Furthermore, its utility extends to autoimmune and inflammatory disease research , including models of rheumatoid arthritis and lupus, where aberrant B-cell activity is a key driver of pathology. By specifically targeting BTK, researchers can dissect the contributions of this kinase to immune signaling networks and evaluate the therapeutic potential of BTK inhibition in preclinical models.

Eigenschaften

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c1-30-19-11-10-17(12-20(19)31-2)28-22-21(25-26-28)23(29)27(14-24-22)13-16-8-5-7-15-6-3-4-9-18(15)16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURGYQZWYIPJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-(3,4-dimethoxyphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often formed through a condensation reaction involving amidines and β-dicarbonyl compounds.

    Coupling Reactions: The dimethoxyphenyl and naphthalenylmethyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

3-(3,4-dimethoxyphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound's structure suggests potential activity against various biological targets. Here are some key areas of application:

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of Mycobacterium tuberculosis and other pathogens. The synthesis of derivatives with enhanced activity is achieved through modifications in the triazole or pyrimidine rings .

Anticancer Properties

The potential anticancer activity of triazolopyrimidines has been explored extensively. Compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

CNS Activity

Some derivatives have shown promise in treating central nervous system disorders. The presence of aromatic groups in the structure may enhance blood-brain barrier penetration and influence neuropharmacological activity .

Biological Studies and Case Reports

Several studies have documented the biological effects of related compounds:

Case Study 1: Antitubercular Activity

A series of triazole hybrids were synthesized and tested for their antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that specific modifications in the chemical structure significantly improved efficacy .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research involving a range of triazolopyrimidine derivatives showed promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds were evaluated using MTT assays to determine cell viability and proliferation rates .

Wirkmechanismus

The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties of analogous triazolopyrimidinones:

Compound Name Position 3 Substitutent Position 6 Substitutent Molecular Formula Molecular Weight (g/mol) Key Features/Implications Reference
3-(3,4-Dimethoxyphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one (Target Compound) 3,4-Dimethoxyphenyl Naphthalen-1-ylmethyl C₂₅H₂₁N₅O₃ 439.47 High lipophilicity due to naphthyl group; potential for enhanced membrane permeability. N/A
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]-3H-triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl 2-Oxo-2-(4-phenylpiperazinyl)ethyl C₂₆H₂₈N₈O₃ 500.56 Piperazine moiety introduces basicity; improved aqueous solubility.
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-3H-triazolo[4,5-d]pyrimidin-7-one 3-Methoxybenzyl [3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl C₂₃H₂₁N₇O₅ 475.47 Oxadiazole ring enhances metabolic stability; dual methoxy groups increase polarity.
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-one 3-Fluorobenzyl [3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl C₂₂H₁₈FN₇O₄ 463.43 Fluorine atom increases electronegativity; potential for enhanced target binding.
3-(4-Methoxyphenyl)-3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one 4-Methoxyphenyl None (unsubstituted) C₁₁H₉N₅O₂ 243.23 Simpler structure with reduced steric hindrance; lower molecular weight.

Functional Group Analysis

  • Naphthyl vs. Piperazinyl Groups : The naphthylmethyl group in the target compound confers higher lipophilicity compared to the piperazinyl-ethyl substituent in , which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Oxadiazole vs. Aromatic Substituents : Compounds with 1,2,4-oxadiazole linkages (e.g., ) exhibit improved metabolic resistance due to the stability of the oxadiazole ring, contrasting with the hydrolytically labile ester or amide groups in other analogs.

Physicochemical and Spectral Comparisons

  • Spectroscopic Profiles :
    • IR Spectroscopy : Methoxy groups (≈2830–2980 cm⁻¹) and carbonyl stretches (≈1680 cm⁻¹) are consistent across analogs .
    • NMR : Substituents at position 6 (e.g., naphthylmethyl in the target compound) would produce distinct aromatic proton signals (δ 7.0–8.5 ppm) compared to aliphatic chains in or .

Biologische Aktivität

The compound 3-(3,4-dimethoxyphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family and has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole ring , which is known for its role in various biological activities.
  • A pyrimidine moiety , contributing to its interactions with biological targets.
  • Substituents including 3,4-dimethoxyphenyl and naphthalen-1-ylmethyl , enhancing its lipophilicity and potentially affecting its bioactivity.

Table 1: Structural Characteristics

ComponentDescription
Triazole RingFive-membered ring with nitrogen
Pyrimidine RingSix-membered ring containing nitrogen
Substituents3,4-Dimethoxyphenyl; Naphthalen-1-ylmethyl

Anticancer Properties

Research indicates that triazolopyrimidine derivatives exhibit significant anticancer activity by inhibiting key enzymes involved in DNA synthesis. The compound's structure suggests potential interactions with:

  • Dihydrofolate reductase (DHFR)
  • Thymidylate synthase (TSase)
  • Reverse transcriptase (RTase)

These interactions can disrupt the proliferation of cancer cells. For instance, studies on related compounds have shown promising results against various cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) .

Antimicrobial Activity

The compound has also shown antimicrobial properties. Similar triazole derivatives have been reported to possess:

  • Antibacterial activity against pathogenic bacteria.
  • Antifungal effects , particularly against strains resistant to conventional treatments.

In vitro studies suggest that the presence of the triazole ring enhances the compound's ability to penetrate microbial membranes .

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme Inhibition : Blocking essential enzymes in cancer metabolism and microbial growth.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
  • Cell Cycle Arrest : Preventing cell division by interfering with DNA replication processes.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a series of triazolopyrimidine derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound demonstrated IC50 values in the low micromolar range against MCF-7 cells. This suggests a strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, a derivative of the target compound was tested against various bacterial strains. The results showed significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent effective against resistant strains .

Q & A

Basic: What are the key steps for synthesizing this compound with optimal yield?

The synthesis involves multi-step protocols, typically starting with cyclization to form the triazolo-pyrimidinone core. Key steps include:

  • Thiadiazole/Pyrimidine Ring Formation : Use sulfur/nitrogen sources (e.g., thiosemicarbazide) under reflux with catalysts like sodium acetate .
  • Substitution Reactions : Introduce the 3,4-dimethoxyphenyl and naphthalenylmethyl groups via nucleophilic substitution or coupling reactions. Solvent choice (e.g., absolute ethanol) and temperature control are critical for regioselectivity .
  • Purification : Column chromatography or recrystallization in solvents like chloroform/methanol mixtures improves purity .

Basic: How to characterize its crystal structure and confirm regiochemistry?

  • X-Ray Diffraction (XRD) : Resolve intramolecular hydrogen bonds (e.g., C–H⋯N) and supramolecular packing (e.g., zigzag chains via N–H⋯N interactions). Refinement with software like SHELX confirms bond angles/distances .
  • Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm). IR confirms carbonyl (C=O) stretching near 1624 cm⁻¹ .

Advanced: How to perform DFT studies to predict electronic properties and reactivity?

  • Computational Setup : Use B3LYP/6-311G(d,p) basis sets to optimize geometry. Compare calculated bond lengths/angles with XRD data to validate models .
  • Electrostatic Potential (MEP) Mapping : Identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen as electron-rich).
  • HOMO-LUMO Analysis : Calculate energy gaps (e.g., ~4-5 eV) to correlate with stability and charge transfer potential .

Advanced: What methodologies assess its biological activity and mechanism?

  • In Vitro Assays : Screen for anticancer activity via MTT assays (e.g., IC₅₀ against EGFR-mutant cell lines). Compare with controls like gefitinib .
  • Enzyme Inhibition : Use fluorescence polarization to measure binding affinity to target proteins (e.g., tyrosine kinases).
  • Molecular Docking : Model interactions with EGFR’s ATP-binding pocket using AutoDock Vina; validate with mutagenesis studies .

Advanced: How to analyze intermolecular interactions in solid-state structures?

  • Hydrogen Bond Networks : Identify motifs like S(6) (intramolecular) and R₂²(8) (intermolecular) via XRD.
  • π-π Stacking : Measure centroid distances between naphthalenyl and pyrimidinone rings (typically 3.5–4.0 Å) .
  • Thermal Analysis : DSC/TGA reveals stability trends linked to hydrogen-bond strength .

Intermediate: How to evaluate solubility and formulation stability?

  • Solubility Screening : Test in DMSO (for assays) or PEG-400 (for in vivo studies). Use shake-flask method with HPLC quantification .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS. Acidic conditions may hydrolyze methoxy groups .

Advanced: How to design SAR studies for analogs with improved activity?

  • Substituent Variation : Replace naphthalenyl with substituted benzyl groups to probe steric effects.
  • Bioisosteric Replacement : Swap triazolo-pyrimidinone with pyrazolo-pyrimidine cores to assess ring flexibility .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors at positions 3 and 6) using MOE or Schrödinger .

Advanced: How to resolve contradictions in reported biological data?

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Use ANOVA to compare IC₅₀ values across studies; consider variables like solvent (DMSO vs. PBS) .
  • Structural Validation : Confirm batch purity via XRD/HPLC to rule out impurities as confounding factors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.